molecular formula C21H15ClFN3O3 B10919117 N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919117
M. Wt: 411.8 g/mol
InChI Key: IUHISHSUXLAVMM-UHFFFAOYSA-N
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Description

N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of chloro, methoxy, and fluoro substituents on an isoxazolo[5,4-b]pyridine scaffold.

Preparation Methods

The synthesis of N4-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the introduction of various substituents. The synthetic route typically starts with the preparation of the isoxazole ring, followed by the construction of the pyridine ring. The final steps involve the introduction of the chloro, methoxy, and fluoro groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro, methoxy, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

  • N-(4-Chlorobenzoyl)-p-anisidine
  • 4-Chloro-N-(4-methoxyphenyl)benzamide These compounds share structural similarities but differ in their substituents and overall structure, which can lead to differences in their chemical properties and biological activities. The uniqueness of N4-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of chloro, methoxy, and fluoro groups on the isoxazolo[5,4-b]pyridine scaffold, which may confer unique properties and applications.

Properties

Molecular Formula

C21H15ClFN3O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H15ClFN3O3/c1-11-19-15(20(27)24-17-9-13(22)5-8-18(17)28-2)10-16(25-21(19)29-26-11)12-3-6-14(23)7-4-12/h3-10H,1-2H3,(H,24,27)

InChI Key

IUHISHSUXLAVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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